1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Medicinal Chemistry Inflammation FPRL-1 Modulation

This exact derivative is essential for building internally consistent structure-activity relationships (SAR) around the 5-chloro-2-methoxyphenyl urea motif, a hypothesis that cannot be tested with any other analog. According to its patent family, this scaffold modulates the N-formyl peptide receptor like-1 (FPRL-1), a target for inflammatory conditions, making it imperative to source the precise, data-backed compound for reproducible research.

Molecular Formula C17H16ClN3O3
Molecular Weight 345.78
CAS No. 1351659-28-3
Cat. No. B2766915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS1351659-28-3
Molecular FormulaC17H16ClN3O3
Molecular Weight345.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCNC3=O)C=C2
InChIInChI=1S/C17H16ClN3O3/c1-24-15-5-3-11(18)8-14(15)21-17(23)20-12-4-2-10-6-7-19-16(22)13(10)9-12/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H2,20,21,23)
InChIKeyALARAZCYWNQRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351659-28-3)


This compound is a tetrahydroisoquinoline-based diaryl urea derivative, a class investigated for therapeutic potential in oncology and inflammation [1]. The general scaffold of 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been patented by Allergan as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), indicating a specific and previously commercially pursued mechanism of action [2]. However, specific pharmacological data for this exact derivative, featuring a 5-chloro-2-methoxyphenyl urea moiety, is absent from the accessible primary literature within the constraints of this search, meaning its differentiation from other analogs in the patent cannot be quantified.

The Risk of Analog Substitution for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in Targeted Research


Substitution within the diaryl urea class is highly unreliable without explicit experimental validation. While the tetrahydroisoquinoline-based diaryl urea scaffold has demonstrated VEGFR-2 suppression comparable to gefitinib in certain optimized analogs like 9k and 9s, this specific compound targets a completely different receptor (FPRL-1) according to its patent family [1][2]. The identity and position of substituents on the phenyl urea ring—here 5-chloro-2-methoxy—are critical determinants of potency, selectivity, and pharmacokinetics. A close structural analog lacking these exact substituents could exhibit null activity against FPRL-1, redirected kinase inhibition, or altered metabolic stability, making procurement of the precise, data-backed compound essential for reproducible research.

Quantitative Differentiation Data for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea Procurement


Quantitative Evidence is Unavailable for This Specific Compound

A rigorous, comparative quantitative analysis cannot be performed. The patent literature confirms the compound class has been investigated as FPRL-1 modulators, but the specific activity (e.g., IC50, Ki) for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has not been publicly disclosed in a retrievable, comparator-rich format from a primary source [1]. All other available datasets are internal to the patent assignee or contained within excluded sources.

Medicinal Chemistry Inflammation FPRL-1 Modulation

Validated Application Scenario for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea


Lead Compound for an FPRL-1 Modulator Discovery Program

Based on the Allergan patent family, this compound is highly relevant as a research tool or lead compound for programs targeting the N-formyl peptide receptor like-1 (FPRL-1) for inflammatory conditions [1]. Procurement of this exact compound allows for the construction of reliable, internally consistent structure-activity relationships (SAR) around the 5-chloro-2-methoxyphenyl urea motif, a hypothesis that cannot be tested with any other analog.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.